molecular formula C7H9ClN4O2 B010967 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 108735-50-8

2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No. B010967
M. Wt: 216.62 g/mol
InChI Key: VWLYXHMXGKJLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one, also known as CTAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTAP is a heterocyclic compound that belongs to the class of pyrimidines and triazoles.

Mechanism Of Action

The mechanism of action of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is not fully understood. However, studies have suggested that 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one exerts its biological effects by targeting specific molecular pathways. In cancer cells, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one induces apoptosis by activating the caspase-3 pathway. 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one also inhibits cell proliferation by blocking the cell cycle at the G2/M phase. Inflammatory responses are inhibited by 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one via the suppression of NF-κB and MAPK signaling pathways.

Biochemical And Physiological Effects

2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one induces apoptosis and inhibits cell proliferation. In animal models, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has also been shown to have antioxidant effects, reducing the levels of reactive oxygen species (ROS) in cells.

Advantages And Limitations For Lab Experiments

2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one also has several limitations, including its low yield and its limited solubility in water.

Future Directions

There are several future directions for the study of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one. In medicinal chemistry, further studies are needed to investigate the potential of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one as an anti-cancer and anti-inflammatory agent. In material science, further studies are needed to investigate the potential of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one as a corrosion inhibitor and DSSC sensitizer. Additionally, further studies are needed to investigate the mechanism of action of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves the reaction of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of triethylamine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one. The yield of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one obtained from this method is reported to be around 60%.

Scientific Research Applications

2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been investigated for its potential as an anti-cancer agent. Studies have shown that 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
In material science, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been investigated for its potential as a corrosion inhibitor. Studies have shown that 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can effectively inhibit the corrosion of mild steel in acidic solutions. 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has also been studied for its potential as a dye-sensitized solar cell (DSSC) sensitizer. Studies have shown that 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can effectively sensitize DSSCs, with a power conversion efficiency of up to 4.5%.

properties

CAS RN

108735-50-8

Product Name

2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Molecular Formula

C7H9ClN4O2

Molecular Weight

216.62 g/mol

IUPAC Name

2-(2-chloroacetyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-one

InChI

InChI=1S/C7H9ClN4O2/c8-4-5(13)12-7(14)11-3-1-2-9-6(11)10-12/h1-4H2,(H,9,10)

InChI Key

VWLYXHMXGKJLCY-UHFFFAOYSA-N

Isomeric SMILES

C1CN=C2NN(C(=O)N2C1)C(=O)CCl

SMILES

C1CNC2=NN(C(=O)N2C1)C(=O)CCl

Canonical SMILES

C1CN=C2NN(C(=O)N2C1)C(=O)CCl

synonyms

1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro- (9CI)

Origin of Product

United States

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